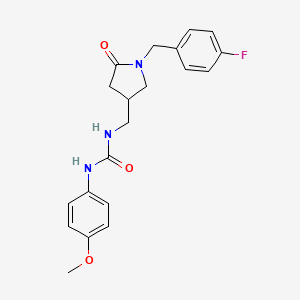

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

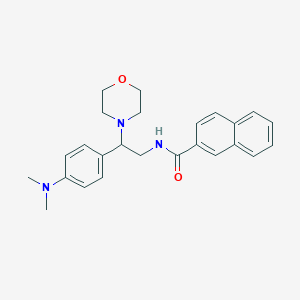

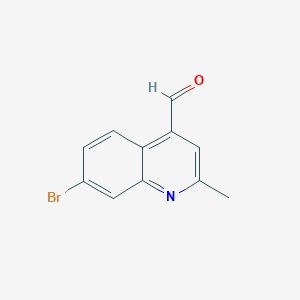

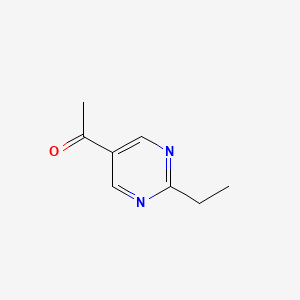

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants and conditions.Molecular Structure Analysis

This involves analyzing the shape of the molecule, bond lengths and angles, and other structural features. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include reactions used to synthesize the compound, as well as reactions the compound itself can undergo.Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Orexin Receptor Antagonism

One study explores the role of Orexin receptors in compulsive food consumption, evaluating the effects of selective antagonists on binge eating (BE) behaviors in rats. Compounds tested, including a dual OX1/OX2R antagonist and a selective OX1R antagonist, demonstrated the potential of Orexin receptor blockade in reducing compulsive food intake without affecting standard food intake, suggesting implications for treating eating disorders with a compulsive component (Piccoli et al., 2012).

Gonadotropin-Releasing Hormone Receptor Antagonism

Another research area focuses on the design, synthesis, and characterization of potent antagonists of the human gonadotropin-releasing hormone receptor. These compounds, including uracil derivatives with specific structural modifications, have demonstrated potent GnRH antagonistic activity and good oral bioavailability in nonhuman primates. This research holds potential for developing new therapeutic agents for conditions regulated by GnRH (Tucci et al., 2005).

Synthesis and Labeling Techniques

Studies on the synthesis of deuterium-labeled compounds, such as AR-A014418, a potential drug for cancer, pain, and neurodegenerative disorders, highlight the importance of these techniques in drug development and pharmacokinetic studies. The synthesized labeled compounds facilitate LC–MS analysis for drug absorption and distribution studies (Liang et al., 2020).

Anticancer Investigations

Research on unsymmetrical 1,3-disubstituted ureas has unveiled their potential as enzyme inhibitors and anticancer agents. This includes the discovery of new compounds with significant in vitro anticancer activity, illustrating the role of chemical synthesis in developing novel therapeutic agents (Mustafa et al., 2014).

Molecular Complexation and Nonlinear Optics

Investigations into molecular complexation for nonlinear optical (NLO) materials demonstrate the utility of structural engineering in enhancing material properties. The orientation and hydrogen bonding strategies within these complexes can significantly impact their NLO efficiency, showcasing the interdisciplinary applications of such urea derivatives in materials science (Muthuraman et al., 2001).

Safety And Hazards

This involves detailing any risks associated with handling or using the compound, as well as appropriate safety precautions.

Future Directions

This could involve potential future uses for the compound, or areas where further research is needed.

I hope this general information is helpful. If you have more specific questions or if there’s a particular compound you’re interested in, feel free to ask!

properties

IUPAC Name |

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3/c1-27-18-8-6-17(7-9-18)23-20(26)22-11-15-10-19(25)24(13-15)12-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQWKNPSNUWDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)

![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)

![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)

![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)

![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)

![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)

![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)

![1-Benzyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2985078.png)